
O,N-didesmethyltramadol
Vue d'ensemble
Description
O,N-didesmethyltramadol is an opioid derivative and one of the active metabolites of the opioid analgesic medication tramadol. It is known for its potency as a mu-opioid receptor agonist, which is greater than that of tramadol itself . This compound is found as a mixture of the (1S,2S)- and (1R,2R)-enantiomers .
Applications De Recherche Scientifique
Pharmacological Applications
O,N-didesmethyltramadol is studied for its pharmacological properties, particularly its analgesic effects. Research indicates that tramadol and its metabolites, including O-desmethyltramadol (M1) and N-desmethyltramadol (M2), exhibit varying degrees of potency at opioid receptors.
- Analgesic Potency : O-desmethyltramadol is known to have a significantly higher affinity for the μ-opioid receptor compared to tramadol itself, with studies showing that it can be 2 to 4 times more potent than tramadol . This suggests that this compound may also possess enhanced analgesic properties.
- Pharmacokinetics : A pharmacokinetic study demonstrated that the metabolism of tramadol to O-desmethyltramadol occurs predominantly via the cytochrome P450 enzyme CYP2D6, which is crucial for understanding individual variations in drug efficacy and safety .
Toxicological Studies
In toxicology, this compound has been implicated in cases of unintentional intoxication. A notable study reported multiple cases where O-desmethyltramadol was detected in postmortem blood samples alongside other substances such as mitragynine, indicating its potential role in fatal overdoses .
- Case Study : Nine cases of intoxication involving O-desmethyltramadol were analyzed, revealing blood concentrations ranging from 0.4 to 4.3 µg/g. These findings highlight the importance of monitoring this metabolite in forensic toxicology .
Doping Analysis
This compound has emerged as a critical compound in doping analysis due to its presence in various biological samples following tramadol administration.
- Detection Methods : Recent advances have improved the detection of this metabolite using techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), allowing for more accurate identification in urine and plasma samples .
- Research Findings : A study presented data on the detection rates of tramadol and its metabolites in athletes' samples, emphasizing the need for comprehensive testing protocols that include this compound due to its potential performance-enhancing effects .
Data Tables
The following tables summarize key findings related to the pharmacokinetics and toxicology of this compound.
Mécanisme D'action
Target of Action
O,N-didesmethyltramadol, also known as tramadol metabolite M5, is an opioid derivative and one of the two active metabolites of the opioid analgesic medication tramadol . It primarily targets the mu-opioid receptors . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
This compound acts as an agonist at the mu-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Although it is less potent than the other active metabolite, O-Desmethyltramadol, it is still more potent as a mu-opioid receptor agonist than tramadol itself .
Biochemical Pathways
Tramadol is primarily metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . This process is followed by conjugation with glucuronic acid and sulfate . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite this compound by CYP2D6 .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its metabolism. Tramadol is metabolized in the liver into the active metabolite this compound via CYP3A4 and CYP2B6 . The rate of this metabolic process can impact the bioavailability of this compound, and thus its therapeutic effects.
Result of Action
The activation of mu-opioid receptors by this compound results in analgesic effects, providing relief from moderate to severe pain . This is due to the inhibition of pain signal transmission and the release of endorphins, the body’s natural painkillers.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance its effects . Additionally, individual variations in the activity of the CYP2D6 enzyme, which is involved in its metabolism, can influence its action . This means that individuals with a less active form of CYP2D6 may experience reduced analgesic effects from tramadol .
Analyse Biochimique
Biochemical Properties
O,N-didesmethyltramadol interacts with the mu-opioid receptor, acting as an agonist . This interaction is crucial for its role in biochemical reactions. The compound’s potency as a mu opioid receptor agonist is greater than that of tramadol, its parent compound .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the mu-opioid receptor. As an agonist, it activates this receptor, influencing cell function. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a mu opioid receptor agonist . By binding to this receptor, it can influence enzyme activity, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a metabolite of tramadol, suggesting that its presence and effects may be dependent on the metabolism of the parent compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is more potent as a mu opioid receptor agonist than tramadol , suggesting that its effects may be more pronounced at equivalent doses.
Metabolic Pathways
This compound is involved in the metabolic pathway of tramadol . Tramadol is metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450, to form active metabolites including this compound .
Transport and Distribution
Given its role as a metabolite of tramadol, it is likely that its distribution is influenced by the metabolism and distribution of the parent compound .
Subcellular Localization
As an opioid receptor agonist, it is likely that it interacts with receptors located on the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O,N-didesmethyltramadol is synthesized through the demethylation of tramadol. The process involves the removal of methyl groups from the nitrogen and oxygen atoms of tramadol. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP2D6 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where tramadol undergoes enzymatic demethylation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and solvent concentration .
Analyse Des Réactions Chimiques
Types of Reactions
O,N-didesmethyltramadol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-desmethyltramadol: Another active metabolite of tramadol, known for its potent mu-opioid receptor agonist activity.
N-desmethyltramadol: A less potent metabolite with minimal opioid activity.
N,N-didesmethyltramadol: An inactive metabolite without opioid activity
Uniqueness
O,N-didesmethyltramadol is unique in its balance of potency and receptor selectivity. Unlike other metabolites, it retains significant mu-opioid receptor agonist activity, making it a valuable compound for both research and potential therapeutic applications .
Activité Biologique
Introduction
O,N-didesmethyltramadol, also known as M5, is an important metabolite of tramadol, a widely used analgesic. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential therapeutic applications, and safety profile. This article reviews the current literature on the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.
Metabolism Pathway
Tramadol is primarily metabolized in the liver through cytochrome P450 enzymes. The key metabolic pathways include:
- CYP2D6 : Converts tramadol into O-desmethyltramadol (M1), which is significantly more potent as a μ-opioid receptor agonist.
- CYP3A4 and CYP2B6 : Convert O-desmethyltramadol into this compound (M5) .
Table 1: Metabolic Pathways of Tramadol
Metabolite | Enzyme(s) | Potency (relative to tramadol) |
---|---|---|
O-desmethyltramadol (M1) | CYP2D6 | 200-300 times more potent |
This compound (M5) | CYP3A4, CYP2B6 | Less potent than M1 |
This compound exhibits various pharmacological effects primarily through its interaction with opioid and non-opioid receptors:
- μ-Opioid Receptor Agonism : M5 has been shown to bind to μ-opioid receptors, contributing to analgesic effects. However, its affinity is lower compared to M1.
- Serotonin and Norepinephrine Reuptake Inhibition : Similar to tramadol and M1, M5 may exert effects through the inhibition of serotonin and norepinephrine reuptake .
Clinical Implications
The clinical significance of this compound is still being evaluated. Studies indicate that while it may contribute to analgesia, its lower potency compared to M1 suggests it may not be a primary therapeutic target.
Study on Drug Interaction
A study investigated the coadministration of fluconazole with tramadol to enhance plasma concentrations of M1 without affecting M5 levels. The results indicated that fluconazole significantly increased M1 levels while maintaining low levels of M5, suggesting a potential strategy for optimizing tramadol's analgesic efficacy .
Pharmacogenetic Variability
Research has highlighted the variability in metabolic response due to genetic polymorphisms in CYP2D6. Individuals classified as poor metabolizers may have reduced levels of M1 and consequently lower analgesic efficacy from tramadol. Conversely, ultrarapid metabolizers may experience heightened effects due to increased conversion rates to M1 .
Propriétés
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932422 | |
Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144830-18-2, 138853-73-3 | |
Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,N-Didesmethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,N-DIDESMETHYLTRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,O-Didesmethyltramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.